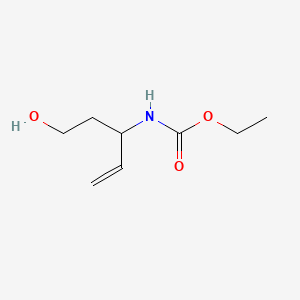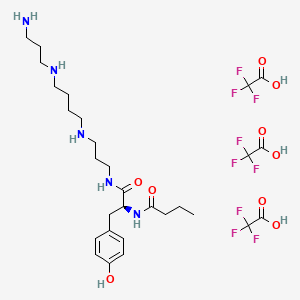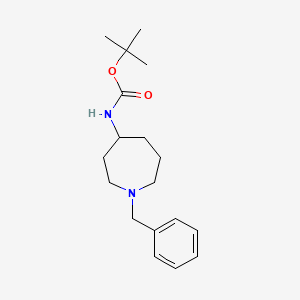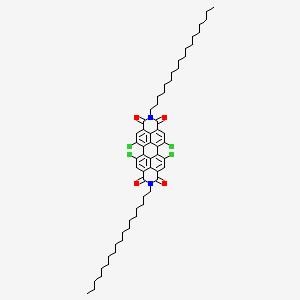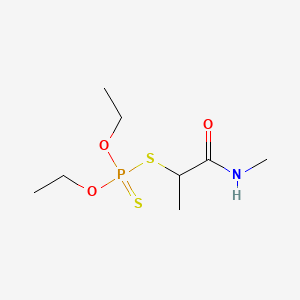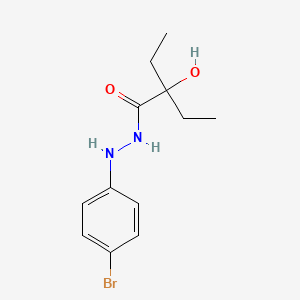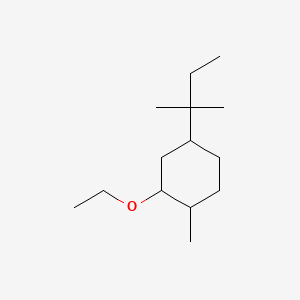
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane is an organic compound with the molecular formula C13H26O It is a cyclohexane derivative with an ethoxy group, a methyl group, and a 2-methylbutan-2-yl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For example, the ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst. The methyl and 2-methylbutan-2-yl groups can be introduced through Friedel-Crafts alkylation reactions using methyl chloride and 2-methylbutan-2-yl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-4-(2-methylbutan-2-yl)cyclohexane
- 1-Methyl-4-(2-methylbutan-2-yl)cyclohexane
- 2-Ethoxy-1-methylcyclohexane
Uniqueness
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane is unique due to the presence of both an ethoxy group and a 2-methylbutan-2-yl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2-ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C14H28O/c1-6-14(4,5)12-9-8-11(3)13(10-12)15-7-2/h11-13H,6-10H2,1-5H3 |
InChI Key |
KBWPITARTNOMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(C(C1)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
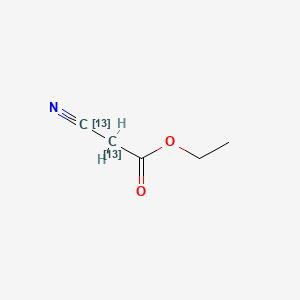

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
